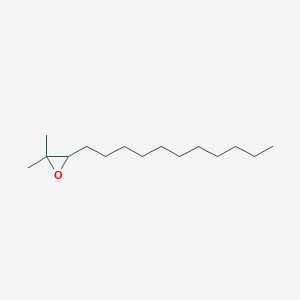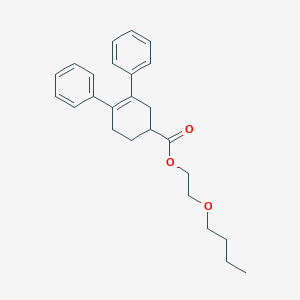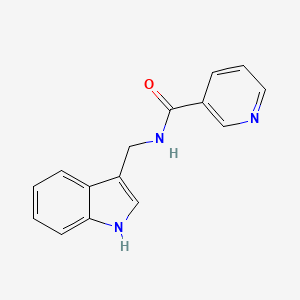
Nicotinamide, N-(3-indolylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, N-(3-indolylmethyl)- is a compound that combines the nicotinamide moiety with an indole group. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-indolylmethyl)- can be achieved through several methods. One common approach involves the Curtius rearrangement of indole-3-carboxazide to produce N-(3-indolylmethyl)nicotinamide . This reaction typically requires the use of triethylamine and dichloromethane as solvents, with diphenylphosphoryl azide as the reagent .
Industrial Production Methods
Industrial production methods for Nicotinamide, N-(3-indolylmethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, N-(3-indolylmethyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the indole or nicotinamide groups.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Nicotinamide, N-(3-indolylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Nicotinamide, N-(3-indolylmethyl)- involves its interaction with various molecular targets and pathways. The compound is known to influence cellular energy metabolism, DNA repair, and transcription regulation . It exerts its effects by modulating the activity of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and influencing signaling pathways like NF-κB .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Nicotinamide: A form of vitamin B3 with various biological activities.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+) with potential anti-aging effects.
Nicotinamide mononucleotide: Another NAD+ precursor with similar biological functions.
Uniqueness
Nicotinamide, N-(3-indolylmethyl)- is unique due to the presence of the indole moiety, which imparts additional biological activities and potential therapeutic applications compared to other nicotinamide derivatives .
Eigenschaften
CAS-Nummer |
63183-53-9 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-(1H-indol-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-4-3-7-16-8-11)18-10-12-9-17-14-6-2-1-5-13(12)14/h1-9,17H,10H2,(H,18,19) |
InChI-Schlüssel |
ZXXWHZIZRFFPLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



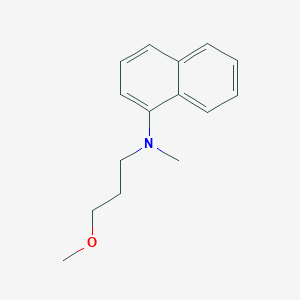

![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
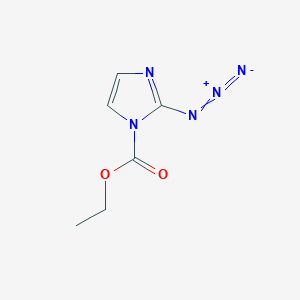


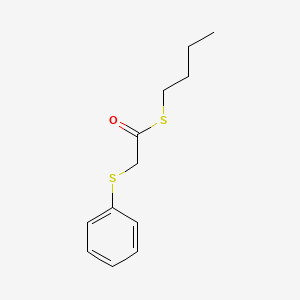

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)


